2,3,5,6-tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate
2,3,5,6-tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate
Brand Name:
Vulcanchem
CAS No.:
126296-30-8
VCID:
VC0147084
InChI:
InChI=1S/C13H11F4IO2/c1-13(2,3-4-18)6-9(19)20-12-10(16)7(14)5-8(15)11(12)17/h3-5H,6H2,1-2H3/b4-3+
SMILES:
CC(C)(CC(=O)OC1=C(C(=CC(=C1F)F)F)F)C=CI
Molecular Formula:
C13H10F4IO2-
Molecular Weight:
402.12 g/mol
2,3,5,6-tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate
CAS No.: 126296-30-8
Main Products
VCID: VC0147084
Molecular Formula: C13H10F4IO2-
Molecular Weight: 402.12 g/mol
CAS No. | 126296-30-8 |
---|---|
Product Name | 2,3,5,6-tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate |
Molecular Formula | C13H10F4IO2- |
Molecular Weight | 402.12 g/mol |
IUPAC Name | (2,3,5,6-tetrafluorophenyl) (E)-5-iodo-3,3-dimethylpent-4-enoate |
Standard InChI | InChI=1S/C13H11F4IO2/c1-13(2,3-4-18)6-9(19)20-12-10(16)7(14)5-8(15)11(12)17/h3-5H,6H2,1-2H3/b4-3+ |
Standard InChIKey | CYTLRNJLNMTXHP-UHFFFAOYSA-M |
Isomeric SMILES | CC(C)(CC(=O)OC1=C(C(=CC(=C1F)F)F)F)/C=C/I |
SMILES | CC(C)(CC(=O)OC1=C(C(=CC(=C1F)F)F)F)C=CI |
Canonical SMILES | CC(C)(CC(=O)OC1=C(C(=CC(=C1F)F)F)F)C=CI |
Synonyms | 2,3,5,6-tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate 2,3,5,6-TFDIP |
PubChem Compound | 6438499 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume